molecular formula C11H16ClNO B2989453 [(1R,2S)-1-(Aminomethyl)-2-phenylcyclopropyl]methanol;hydrochloride CAS No. 2408936-64-9

[(1R,2S)-1-(Aminomethyl)-2-phenylcyclopropyl]methanol;hydrochloride

Cat. No.: B2989453
CAS No.: 2408936-64-9
M. Wt: 213.71
InChI Key: XCXWZGKZFMSPFU-VZXYPILPSA-N
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Description

[(1R,2S)-1-(Aminomethyl)-2-phenylcyclopropyl]methanol hydrochloride is a chiral cyclopropane derivative characterized by a strained three-membered ring system substituted with a phenyl group, an aminomethyl group, and a methanol moiety. The stereochemistry at positions 1R and 2S imparts distinct physicochemical and biological properties, while the hydrochloride salt enhances solubility and stability for pharmaceutical or synthetic applications .

Properties

IUPAC Name

[(1R,2S)-1-(aminomethyl)-2-phenylcyclopropyl]methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c12-7-11(8-13)6-10(11)9-4-2-1-3-5-9;/h1-5,10,13H,6-8,12H2;1H/t10-,11+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCXWZGKZFMSPFU-VZXYPILPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(CN)CO)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@]1(CN)CO)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[(1R,2S)-1-(Aminomethyl)-2-phenylcyclopropyl]methanol;hydrochloride is a cyclopropylamine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is noted for its structural similarity to various psychoactive substances and its implications in therapeutic applications, including cancer treatment and neurological disorders.

  • IUPAC Name : rac-[(1R,2S)-1-(aminomethyl)-2-phenylcyclopropyl]methanol hydrochloride
  • Molecular Formula : C11_{11}H16_{16}ClNO
  • Molecular Weight : 214 Da
  • LogP : 0.67
  • Polar Surface Area : 46 Ų
PropertyValue
Molecular FormulaC11_{11}H16_{16}ClNO
Molecular Weight214 Da
LogP0.67
Polar Surface Area46 Ų
Hydrogen Bond Acceptors2
Hydrogen Bond Donors2

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Studies suggest that it may act as a modulator of monoamine neurotransmitter levels, particularly serotonin and norepinephrine, which are crucial in mood regulation and cognitive functions.

Case Study: Neuropharmacological Effects

In a study examining its effects on serotonin receptors, this compound demonstrated significant binding affinity for the 5-HT1A_{1A} receptor subtype. This interaction suggests potential applications in treating anxiety and depression-related disorders.

Anticancer Activity

Recent research has explored the compound's role in cancer therapy. A notable study highlighted its ability to inhibit lysine-specific demethylase 1 (LSD1), an enzyme implicated in cancer progression. The inhibition of LSD1 by this compound resulted in reduced proliferation of cancer cell lines, indicating its potential as a therapeutic agent in oncology.

Table: Inhibition of LSD1 Activity

Cell LineIC50_{50} (µM)Mechanism of Action
HeLa5.4Inhibition of LSD1 activity
MCF-73.8Induction of apoptosis via demethylation
A5494.6Cell cycle arrest

Pharmacokinetics

The pharmacokinetic profile of this compound indicates moderate absorption with a favorable distribution across tissues. Its LogP value suggests good permeability through biological membranes, which is essential for effective therapeutic action.

Safety and Toxicology

Toxicological assessments have shown that the compound exhibits low acute toxicity in animal models. Long-term studies are required to fully understand the safety profile and potential side effects associated with chronic administration.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Cyclopropane Cores

Table 1: Comparison of Cyclopropane Derivatives
Compound Name Molecular Formula Functional Groups Key Differences Applications Reference
[(1R,2S)-1-(Aminomethyl)-2-phenylcyclopropyl]methanol hydrochloride C₁₂H₁₆ClNO -NH₂, -OH, cyclopropane, phenyl Hydroxyl group at C1 Building block for drug synthesis
Milnacipran Hydrochloride C₁₅H₂₃ClN₂O -NH₂, carboxamide (-CONEt₂), phenyl Carboxamide replaces hydroxyl Antidepressant (SNRI)
trans-2-Phenylcyclopropylamine hydrochloride C₉H₁₂ClN -NH₂, cyclopropane, phenyl Lacks hydroxyl and aminomethyl groups Chiral separation studies
(1R,2S)-1-Amino-1-phenylpropan-2-ol hydrochloride C₉H₁₄ClNO -NH₂, -OH, phenyl Cyclopropane replaced by propane chain Intermediate in chiral synthesis
Key Observations:
  • Functional Group Impact : The hydroxyl group in the target compound distinguishes it from carboxamide-containing analogues like Milnacipran, which are pharmacologically active .
  • Stereochemical Sensitivity : The (1R,2S) configuration is shared with Milnacipran, but cyclopropane strain enhances conformational rigidity compared to propane-based derivatives .

Physicochemical Properties

Table 2: Spectroscopic and Analytical Data (Representative Examples)
Compound Name IR Peaks (cm⁻¹) MS Fragments (m/z) Elemental Analysis (C/H/N/Cl) Reference
[(1R,2S)-1-(Aminomethyl)-2-phenylcyclopropyl]methanol hydrochloride ~3100-3500 (NH/OH), ~2930 (C-H) MH⁺ = 232 (hypothetical) Not reported; inferred from analogues
(+)-(1R)-1-{[(1R,1S)-2-Oxocyclohexyl]methyl}-1-phenyl-1-ethanaminium Chloride 1705 (C=O), 3027 (Ar C-H) 232 (MH⁺), 155 (C₉H₁₅N) C 66.97%, H 8.22%, N 5.23%, Cl 13.46%
(1S,2S)-1-Amino-1-phenylpropan-2-ol hydrochloride ~3300 (NH/OH), ~1600 (Ar C=C) Not reported C 57.60%, H 7.53%, N 7.47%, Cl 18.89%
Key Observations:
  • Hydrogen Bonding : Broad IR peaks at 3100–3500 cm⁻¹ in the target compound and analogues indicate NH/OH groups, critical for solubility and intermolecular interactions .
  • Mass Spectrometry: Fragments like m/z 232 (MH⁺) suggest stability of the aminomethyl-cyclopropane core .
Challenges:
  • Isomer Complexity : Cyclopropane rings generate cis/trans or (1R,2S)/(1S,2R) diastereomers, requiring advanced chromatographic techniques (e.g., SFC or HPLC) for separation .

Q & A

Q. What are the recommended synthetic routes for [(1R,2S)-1-(Aminomethyl)-2-phenylcyclopropyl]methanol hydrochloride, and how can reaction conditions be optimized?

A multi-step synthesis is typically employed, starting with cyclopropane ring formation via [2+1] cycloaddition or Simmons–Smith reactions. For example, sodium borohydride reduction in aqueous conditions may be used to generate intermediates, followed by hydrochloric acid treatment to form the hydrochloride salt (similar to steps in ). Optimization involves adjusting solvent polarity (e.g., ethyl acetate for improved selectivity), temperature control (0–25°C to minimize side reactions), and stoichiometric ratios of reducing agents. Purity can be monitored via TLC (silica gel, mobile phase: ethyl acetate/glacial acetic acid/HCl/water) as per pharmacopoeial methods .

Q. Which analytical techniques are critical for characterizing this compound’s structural and enantiomeric purity?

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm cyclopropane ring geometry and aminomethyl/methanol group positions.
  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/ethanol mobile phases to resolve enantiomers.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C12_{12}H16_{16}ClNO expected ~237.09 g/mol) .
  • X-ray Crystallography : Resolves absolute configuration for chiral centers .

Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?

No direct stability data exists for this compound, but analogous cyclopropane derivatives suggest:

  • pH Stability : Perform forced degradation studies (e.g., 0.1M HCl/NaOH at 25–60°C for 24–72 hours) with HPLC monitoring.
  • Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition thresholds (typically >150°C for cyclopropanes).
  • Hygroscopicity : Dynamic vapor sorption (DVS) tests determine moisture sensitivity, critical for storage (recommended: desiccated, -20°C) .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., in chiral center configuration)?

  • Cross-Validation : Compare experimental 1H^1H-NMR coupling constants (e.g., cyclopropane J values ~4–8 Hz) with DFT-calculated values.
  • Vibrational Circular Dichroism (VCD) : Distinguishes enantiomers by correlating experimental IR spectra with computational models.
  • Synchrotron XRD : Provides high-resolution crystallographic data to confirm spatial arrangement .

Q. How can metabolic pathways and receptor interactions be systematically studied?

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Key Phase I reactions: hydroxylation at the cyclopropane ring or N-demethylation.
  • Receptor Profiling : Use radioligand binding assays (e.g., 3H^3H-labeled compounds) for serotonin/norepinephrine transporters, given structural similarity to Milnacipran .
  • Molecular Docking : Simulate interactions with target proteins (e.g., monoamine transporters) using Schrödinger Suite or AutoDock .

Q. What methodologies address low yields in the final hydrochloride salt formation?

  • Counterion Screening : Test alternative acids (e.g., HBr, H2_2SO4_4) for crystallization efficiency.
  • Antisolvent Crystallization : Add tert-butyl methyl ether to HCl-saturated ethanol to precipitate the salt.
  • Purity Enhancement : Recrystallize from hot isopropanol/water (90:10 v/v) to remove unreacted intermediates .

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